molecular formula C7H16N2 B1497607 (R)-2-Isopropylpiperazine CAS No. 207284-25-1

(R)-2-Isopropylpiperazine

Cat. No.: B1497607
CAS No.: 207284-25-1
M. Wt: 128.22 g/mol
InChI Key: HBCSNWKQNPKIHK-ZETCQYMHSA-N
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Description

Significance of Chiral Amines and Heterocycles in Organic and Medicinal Chemistry

Chiral amines and nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of biologically active compounds, including a large percentage of FDA-approved drugs. mdpi.comacs.org The specific three-dimensional arrangement of atoms, or stereochemistry, in these molecules is crucial for their biological function. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to often dramatically different physiological responses between enantiomers (non-superimposable mirror images) of a drug. researchgate.netnih.gov One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even cause adverse effects. nih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and synthetic chemistry. researchgate.net Nitrogen heterocycles, in particular, are prevalent in pharmaceuticals and agrochemicals. researchgate.net Their cyclic structures can provide a rigid scaffold that helps to properly orient functional groups for optimal interaction with biological targets.

The Role of Piperazine (B1678402) Core Structures in Bioactive Compounds and Catalysis

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. rjptonline.orgnih.gov This means it is a structural framework that is frequently found in molecules with diverse biological activities. rjptonline.org The piperazine core is a key component in numerous clinically used drugs, including anticancer, antipsychotic, and antiviral agents. rjptonline.orgresearchgate.net

The two nitrogen atoms in the piperazine ring can be substituted, allowing for the fine-tuning of a molecule's properties. rjptonline.org These nitrogen atoms can act as hydrogen bond acceptors and donors, which can enhance water solubility and bioavailability, key factors in drug design. mdpi.comresearchgate.net The structural flexibility of the piperazine ring also allows it to be incorporated into a wide range of molecular architectures. researchgate.net In addition to its role in pharmaceuticals, the piperazine framework is also utilized in the development of chiral catalysts for asymmetric synthesis. researchgate.net

Enantiomeric Purity and Stereoselective Synthesis: A Foundational Overview for (R)-2-Isopropylpiperazine

Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the purity of a sample containing a chiral compound. masterorganicchemistry.com A sample with a high enantiomeric excess consists mainly of one enantiomer. masterorganicchemistry.com Achieving high enantiomeric purity is critical in the pharmaceutical industry to ensure the safety and efficacy of chiral drugs. nih.gov

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. slideshare.net There are several strategies for achieving this, including:

Asymmetric Synthesis: This involves using a chiral starting material, reagent, or catalyst to create a new chiral center with a specific stereochemistry. researchgate.net

Chiral Resolution: This process separates a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers. slideshare.net Methods for chiral resolution include preferential crystallization and chromatography. slideshare.net

The synthesis of enantiomerically pure compounds like this compound often relies on these stereoselective techniques to ensure the desired stereoisomer is obtained. researchgate.net

Contextualizing this compound within the Landscape of Chiral Building Blocks

This compound is a specific example of a chiral building block, a relatively simple, enantiomerically pure molecule that can be used in the synthesis of more complex target molecules. portico.orgresearchgate.net The presence of the isopropyl group at the 2-position of the piperazine ring introduces a chiral center. The "(R)" designation specifies the absolute configuration at this center.

As a chiral synthon, this compound offers a pre-defined stereochemical element that can be incorporated into a larger molecule, simplifying the synthetic process and ensuring the final product has the correct stereochemistry. Its bifunctional nature, with two nitrogen atoms available for further reactions, makes it a versatile tool for chemists. The tert-butoxycarbonyl (BOC) protected form, (R)-tert-butyl 3-isopropylpiperazine-1-carboxylate, is also a key intermediate, as the BOC group can be easily removed to allow for further chemical transformations. lookchem.comsmolecule.com The use of such chiral building blocks is a common and effective strategy in the synthesis of complex, enantiomerically pure pharmaceutical agents and other fine chemicals. portico.org

Chemical Compound Information

Compound NameSynonyms
This compound(R)-2-(propan-2-yl)piperazine
(R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride(R)-4-N-BOC-2-ISOPROPYLPIPERAZINE-HCl

Chemical Properties of this compound

PropertyValue
CAS Number207284-25-1 chemicalbook.com
Molecular FormulaC₇H₁₆N₂ nih.gov
Molecular Weight128.22 g/mol nih.gov
Boiling Point184.1±8.0 °C chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCSNWKQNPKIHK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652281
Record name (2R)-2-(Propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207284-25-1
Record name (2R)-2-(1-Methylethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207284-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Asymmetric Synthesis Methodologies for R 2 Isopropylpiperazine

Strategies for Stereoselective Synthesis of (R)-2-Isopropylpiperazine

Stereoselective strategies aim to produce the (R)-enantiomer directly, maximizing atom economy by avoiding the loss of 50% of the material inherent in classical resolutions of racemates. wikipedia.org These approaches can be further divided into those that utilize starting materials from the chiral pool and those that construct the chiral center de novo using asymmetric catalysis or auxiliaries.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to impart stereochemical control. mdpi.com α-Amino acids are particularly valuable in this regard due to their ready availability in both enantiomeric forms. mdpi.com For the synthesis of this compound, the amino acid (R)-valine is an ideal precursor as it contains the requisite isopropyl group and the correct absolute stereochemistry at the α-carbon.

The general strategy involves utilizing (R)-valine or its derivatives, such as (R)-valinol, and constructing the piperazine (B1678402) ring through a series of chemical transformations. A typical sequence might involve the protection of the amino group, followed by coupling with a suitable two-carbon unit to form a diamine precursor, and subsequent cyclization to yield the piperazine core. The key advantage of this method is that the stereocenter from the starting amino acid is carried through the synthesis, directly establishing the desired (R)-configuration in the final product. researchgate.netbaranlab.org For instance, a protected (R)-valine derivative can be elaborated into a key diamine intermediate which then undergoes annulation to form the desired 3-substituted piperazine-2-acetic acid esters, which can be further converted to the target molecule. nih.govnih.gov

De novo syntheses create the chiral center during the reaction sequence, most commonly through asymmetric catalysis. These methods offer flexibility in substrate design and can often be performed on a large scale.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral piperazines. nih.govacs.org This technique typically involves the reduction of a prochiral unsaturated precursor, such as a 2-isopropylpyrazine (B1584999) or a corresponding dihydropyrazine, using a transition metal catalyst complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the substrate, thereby producing one enantiomer in excess.

A prominent example involves the palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives. rsc.orgdicp.ac.cnresearchgate.net For instance, a 2-isopropyl-substituted pyrazin-2-ol can be hydrogenated to form a chiral piperazin-2-one (B30754) intermediate with high enantioselectivity. This intermediate can then be readily reduced to the target this compound without compromising its optical purity. dicp.ac.cn The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantiomeric excess (ee).

Precursor TypeCatalyst/LigandConditionsProduct IntermediateEnantiomeric Excess (ee)
5-Isopropylpyrazin-2-olPd(OCOCF3)2 / (R)-TolBINAPH2 (1000 psi), TsOH·H2O, 80 °C(R)-6-Isopropylpiperazin-2-oneUp to 90%
2-Isopropylpyrazine[Ir(cod)Cl]2 / Chiral LigandH2, Alkyl Halide ActivatorThis compoundUp to 96%

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. mdpi.com For the synthesis of chiral piperazine frameworks, organocatalytic strategies often involve key bond-forming reactions like Michael additions or Mannich reactions to build the heterocyclic core enantioselectively. nih.govacs.org

A potential route to this compound could involve an asymmetric Michael addition of a nucleophile to an α,β-unsaturated imine derived from isovaleraldehyde. A chiral Brønsted acid or a proline-based catalyst could be employed to control the stereochemical outcome of the addition, establishing the (R)-stereocenter. researchgate.net Subsequent cyclization steps would then complete the formation of the piperazine ring. The development of these methods provides access to diverse heterocyclic scaffolds with high stereochemical efficiency. nih.gov

Enantioselective amination strategies involve the introduction of a nitrogen atom in a stereocontrolled manner to form a C-N bond. A highly diastereoselective intramolecular hydroamination reaction is a key step in the modular synthesis of substituted piperazines. rsc.orgorganic-chemistry.org This approach would begin with a chiral aminoalkene precursor containing the isopropyl group. The cyclization, often catalyzed by a palladium complex, proceeds through a transition state where the existing stereochemistry directs the formation of the new stereocenter, leading to the desired piperazine ring.

Another approach involves the use of chiral auxiliaries. For example, a chiral auxiliary such as (R)-(-)-phenylglycinol can be condensed with appropriate building blocks to form a precursor where the auxiliary directs a diastereoselective alkylation or cyclization step. nih.gov After the piperazine ring is formed with the desired stereochemistry, the chiral auxiliary is cleaved to yield the final product, this compound. nih.gov

De Novo Asymmetric Synthesis Routes to this compound

Chiral Resolution Techniques for Racemic 2-Isopropylpiperazine (B1296634) Precursors or Intermediates

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org While this approach "discards" at least half of the starting material, it remains a common and practical method, particularly when efficient racemization and recycling of the unwanted enantiomer is possible. wikipedia.org

The most common method is chemical resolution via the formation of diastereomeric salts. Since 2-isopropylpiperazine is a base, it can be reacted with a chiral acid resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. wikipedia.org After separation, the desired salt is treated with a base to liberate the pure this compound enantiomer.

Resolving Agent TypeExamplesPrinciple of Separation
Chiral Carboxylic Acids(+)-Tartaric acid, (S)-Mandelic acid, (-)-Dibenzoyl-L-tartaric acidFormation of diastereomeric salts with differing solubilities, allowing for separation by fractional crystallization.
Chiral Sulfonic Acids(+)-Camphor-10-sulfonic acidFormation of diastereomeric salts with differing solubilities.

Alternatively, chromatographic methods can be employed for resolution. khanacademy.org In chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. khanacademy.org Capillary electrophoresis (CE) using a chiral selector, such as a cyclodextrin, is another effective technique for the analytical and sometimes preparative separation of chiral piperazine derivatives. nih.gov Finally, enzymatic resolution offers a green chemistry approach, where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic precursor, allowing the reacted and unreacted components to be separated. beilstein-journals.org

Diastereomeric Salt Formation and Crystallization for this compound Precursors

The resolution of racemic 2-isopropylpiperazine precursors through diastereomeric salt formation is a classical yet highly effective method for obtaining the desired (R)-enantiomer. researchgate.netafmps.be This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. mdpi.comnih.gov These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.net

Commonly employed chiral resolving agents for amines like 2-isopropylpiperazine include derivatives of tartaric acid, camphorsulfonic acid, and mandelic acid. researchgate.netnih.gov The selection of the appropriate resolving agent and solvent system is crucial for achieving efficient separation and is often determined through empirical screening. researchgate.net

A case study on a diphenyl-substituted N-methyl-piperazine derivative highlights a rational screening approach to optimize the resolution process. researchgate.net By systematically evaluating the effects of the resolving agent, solvent composition, stoichiometry, and concentration on the equilibrium solubility, the highest resolution efficiency was achieved. researchgate.net This systematic approach can be directly applied to the resolution of 2-isopropylpiperazine precursors to identify optimal conditions for crystallization of the desired diastereomeric salt.

The process involves dissolving the racemic precursor and the chiral resolving agent in a suitable solvent, followed by controlled cooling or solvent evaporation to induce crystallization of the less soluble diastereomeric salt. After separation of the crystals, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically enriched this compound precursor.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentType
(+)-Tartaric acidAcid
(-)-Tartaric acidAcid
(+)-Camphorsulfonic acidAcid
(-)-Camphorsulfonic acidAcid
(+)-Mandelic acidAcid
(-)-Mandelic acidAcid

Enzymatic Kinetic Resolution Applied to 2-Isopropylpiperazine

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to obtaining enantiomerically pure this compound. frontiersin.org This method utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic 2-isopropylpiperazine, leaving the other enantiomer unreacted and thus resolved. eijppr.comselvita.com

The success of enzymatic kinetic resolution hinges on the enzyme's ability to differentiate between the two enantiomers. Lipases are frequently used due to their broad substrate scope and high enantioselectivity in non-aqueous media. nih.gov The reaction typically involves the acylation of the amine group, where the enzyme selectively acylates one enantiomer at a much faster rate than the other.

For instance, in the resolution of related piperidine (B6355638) derivatives, lipase-catalyzed acylation has been shown to be highly effective. eijppr.com The choice of the acylating agent and the solvent system significantly influences both the reaction rate and the enantioselectivity. Common acylating agents include activated esters like ethyl acetate (B1210297) or isopropenyl acetate.

A significant advantage of this method is the potential for dynamic kinetic resolution (DKR). In a DKR process, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. afmps.be This often involves the combination of an enzyme with a chemical racemization catalyst.

Table 2: Key Parameters in Enzymatic Kinetic Resolution

ParameterDescription
EnzymeTypically a lipase (B570770) (e.g., from Candida antarctica, Pseudomonas cepacia)
SubstrateRacemic 2-isopropylpiperazine or a suitable precursor
Acylating Agente.g., Ethyl acetate, isopropenyl acetate
SolventOrganic solvent (e.g., toluene, hexane (B92381), tert-butyl methyl ether)
TemperatureOptimized for enzyme activity and stability
Water ActivityCrucial for enzyme performance in organic media

Chromatographic Chiral Separation of 2-Isopropylpiperazine (e.g., HPLC, SFC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are powerful tools for the analytical and preparative separation of enantiomers of 2-isopropylpiperazine. selvita.comunl.pt These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have shown broad applicability for the separation of a diverse range of chiral compounds, including amines. eijppr.comheraldopenaccess.us The choice of the mobile phase is critical for achieving good resolution. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. For basic compounds like piperazines, the addition of a small amount of an amine additive (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to HPLC for chiral separations. afmps.benih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol (B129727) or ethanol. The lower viscosity and higher diffusivity of supercritical fluids can lead to higher efficiency and faster separations. selvita.com

The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. The enantiomeric excess (ee) of a sample can then be accurately determined by integrating the peak areas of the two enantiomers. uma.esnih.gov

Table 3: Comparison of HPLC and SFC for Chiral Separation

FeatureHPLCSFC
Mobile Phase Organic solvents (e.g., hexane, isopropanol)Supercritical CO2 with co-solvents (e.g., methanol)
Speed Generally slowerGenerally faster
Solvent Consumption HigherLower
Environmental Impact HigherLower
Operating Pressure LowerHigher

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is paramount for achieving high yield and enantioselectivity in the asymmetric synthesis of this compound. This involves a systematic investigation of various reaction parameters, including catalyst selection, solvent, temperature, pressure, and substrate-to-catalyst ratio. researchgate.net

In catalytic asymmetric synthesis, such as the hydrogenation of a pyrazine precursor, the choice of the chiral ligand is crucial. rsc.org Different ligands can lead to significant variations in both conversion and enantiomeric excess. Therefore, a screening of a library of chiral ligands is often the first step in the optimization process.

Once a promising catalyst system is identified, other parameters are fine-tuned. For example, in a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols for the synthesis of chiral piperazin-2-ones, the reaction was optimized by varying the palladium source, the ligand, the acid co-catalyst, the solvent, and the hydrogen pressure. rsc.org This systematic optimization led to a significant improvement in both yield and enantioselectivity.

The use of experimental design (DoE) methodologies can greatly accelerate the optimization process by allowing for the simultaneous investigation of multiple variables and their interactions. researchgate.net This statistical approach can help identify the optimal reaction conditions with a minimal number of experiments.

For the synthesis of this compound, key parameters to optimize would include:

Catalyst Loading: Minimizing the amount of expensive catalyst while maintaining high efficiency.

Temperature and Pressure: Balancing reaction rate with selectivity and catalyst stability.

Solvent: Affects solubility, catalyst activity, and stereochemical outcome.

Reaction Time: Ensuring complete conversion without product degradation or racemization.

Environmental and Economic Considerations in the Large-Scale Production of this compound

The large-scale production of this compound necessitates a thorough evaluation of the environmental and economic aspects of the chosen synthetic route. hplc.eudatapdf.com Green chemistry principles should be integrated into the process design to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. heraldopenaccess.usnih.gov

Key environmental considerations include:

Solvent Selection: Prioritizing the use of greener solvents with low toxicity and environmental impact. hplc.eu Water or bio-based solvents are preferred where feasible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. hplc.eu

Catalyst Choice: Utilizing highly efficient and recyclable catalysts to reduce waste and cost. Biocatalysis and heterogeneous catalysis are often more environmentally friendly options.

Waste Management: Developing effective strategies for the treatment and disposal of any waste generated during the process.

From an economic perspective, the cost-effectiveness of the synthesis is a major driver. A techno-economic assessment should be conducted to evaluate the manufacturing costs associated with different synthetic pathways. uma.esdatapdf.com This analysis considers factors such as:

Raw Material Costs: The price and availability of starting materials, reagents, and catalysts.

Process Complexity: The number of synthetic steps, purification requirements, and operational complexity.

Energy Consumption: The energy requirements for heating, cooling, and other unit operations.

Capital Investment: The cost of the equipment and infrastructure required for production.

By carefully considering these environmental and economic factors, a sustainable and commercially viable process for the large-scale production of this compound can be developed.

R 2 Isopropylpiperazine As a Chiral Ligand and Organocatalyst in Asymmetric Catalysis

Design Principles for (R)-2-Isopropylpiperazine-Based Chiral Ligands

The design of effective chiral ligands is a multifaceted endeavor, balancing steric and electronic properties to create a chiral environment around a metal center that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. The this compound framework provides a robust starting point for the elaboration of sophisticated ligand architectures.

The secondary amine functionalities of this compound are prime sites for modification, allowing for the introduction of a wide array of substituents that can modulate the steric and electronic properties of the resulting ligand. N-alkylation and N-arylation are common strategies to introduce bulky groups that can create a well-defined chiral pocket. For instance, the introduction of sterically demanding groups such as tert-butyl or aryl moieties can significantly influence the selectivity of a catalytic reaction.

Furthermore, the nitrogen atoms can be incorporated into larger, more complex structures. For example, the synthesis of N-arylpiperazines can be achieved through palladium-catalyzed C-N cross-coupling reactions, opening up a vast chemical space for ligand design. The electronic nature of the aryl substituent, whether electron-donating or electron-withdrawing, can fine-tune the donor properties of the nitrogen atom, which in turn affects the reactivity and selectivity of the metal complex.

Ligand Modification StrategyPotential Impact on Catalysis
N-Alkylation Introduction of steric bulk to create a defined chiral pocket.
N-Arylation Modulation of electronic properties and introduction of additional steric hindrance.
N-Acylation Formation of amide-containing ligands with altered coordination properties.

This table provides a conceptual overview of how N-substitution of this compound can be used to tune ligand properties for asymmetric catalysis.

While simple N-substituted derivatives of this compound can function as monodentate or bidentate ligands, their incorporation into more complex multidentate architectures can lead to more robust and selective catalysts. The formation of chelating ligands often results in more stable metal complexes and can provide a higher degree of stereocontrol.

A common strategy involves linking the two nitrogen atoms of the piperazine (B1678402) ring with a bridging unit to create a rigid, bicyclic structure. Alternatively, functional groups can be introduced at the nitrogen atoms that can coordinate to a metal center. For example, the attachment of phosphine moieties to the piperazine nitrogen atoms can generate powerful P,N-ligands. These ligands combine the properties of a "hard" nitrogen donor and a "soft" phosphorus donor, which can be advantageous in many catalytic transformations.

The synthesis of such bidentate or multidentate ligands often involves multi-step sequences, starting with the functionalization of the piperazine core. The modular nature of these syntheses allows for the systematic variation of both the chiral backbone and the coordinating groups, facilitating the optimization of the ligand for a specific catalytic application.

Applications of this compound-Derived Ligands in Transition Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound have the potential to be applied in a wide range of transition metal-catalyzed asymmetric reactions. The chiral environment created by these ligands can induce high levels of enantioselectivity in the formation of new stereocenters.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and rhodium and ruthenium complexes bearing chiral phosphine ligands are among the most effective catalysts for this transformation. Chiral piperazine-based diphosphine ligands, analogous to those that could be derived from this compound, have shown promise in the asymmetric hydrogenation of various substrates.

For instance, rhodium complexes of chiral diphosphine ligands are known to catalyze the hydrogenation of prochiral olefins with high enantioselectivity. The piperazine backbone can serve to position the phosphine groups in a specific spatial arrangement, creating a chiral pocket that dictates the stereochemical outcome of the hydrogenation.

SubstrateCatalyst System (Analogous)Enantiomeric Excess (ee)
Methyl (Z)-α-acetamidocinnamate[Rh(COD)(ligand)]BF4Up to 99%
Itaconic acid dimethyl esterRu(OAc)2(ligand)Up to 98%

This table presents representative data for asymmetric hydrogenation reactions using chiral diphosphine ligands with structural similarities to potential this compound derivatives, illustrating the potential efficacy.

The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis. The use of chiral ligands to control the stereochemistry of these reactions is of great interest.

Heck Reaction: The palladium-catalyzed Heck reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides and alkenes. Chiral phosphine ligands are often employed to induce enantioselectivity in intramolecular Heck reactions, leading to the formation of chiral cyclic compounds. Ligands derived from this compound could potentially be effective in such transformations.

Suzuki Coupling: The Suzuki coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, is another cornerstone of modern organic synthesis. Chiral piperazine-based ligands have been explored in asymmetric Suzuki couplings, demonstrating the potential for this class of ligands to induce high enantioselectivity.

Sonogashira Coupling: The Sonogashira coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of conjugated enynes and arylalkynes. While traditionally not a stereoselective reaction, recent advances have shown that chiral ligands can be used to control the stereochemistry in certain variations of this reaction.

Aldol Reaction: The aldol reaction is a classic method for C-C bond formation and the creation of β-hydroxy carbonyl compounds. Chiral piperazine derivatives can act as organocatalysts in asymmetric aldol reactions, often proceeding through an enamine intermediate. The steric hindrance provided by the isopropyl group in this compound could play a crucial role in directing the stereochemical outcome of the reaction.

ReactionCatalyst/Ligand Type (Analogous)Product TypeEnantiomeric Excess (ee)
Heck Reaction Pd(OAc)2 / Chiral PhosphineCyclic AlkenesUp to 95%
Suzuki Coupling Pd2(dba)3 / Chiral PhosphineBiaryl CompoundsUp to 98%
Aldol Reaction This compound derivativeβ-Hydroxy KetonesUp to 99%

This table provides illustrative data for enantioselective C-C bond-forming reactions using chiral ligands and organocatalysts analogous to those derivable from this compound.

Beyond C-C bond formation, ligands derived from this compound can also be envisioned in asymmetric oxidation and reduction reactions.

Asymmetric Oxidation: Chiral ligands are crucial in many asymmetric oxidation reactions, such as the epoxidation of alkenes or the oxidation of sulfides to chiral sulfoxides. Metal complexes incorporating chiral diamine ligands have been shown to be effective catalysts for these transformations.

Asymmetric Reduction: The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation. Catalysts based on ruthenium and rhodium with chiral diamine and phosphine ligands are highly effective for this purpose. The well-defined chiral environment provided by ligands derived from this compound could lead to high enantioselectivities in the reduction of a variety of ketones.

ReactionCatalyst System (Analogous)Product TypeEnantiomeric Excess (ee)
Sulfide Oxidation Ti(OiPr)4 / Chiral DiamineChiral SulfoxidesUp to 96%
Ketone Reduction RuCl2(diphosphine)(diamine)Chiral AlcoholsUp to 99%

This table showcases representative results for asymmetric oxidation and reduction reactions using catalyst systems analogous to those that could be formed with this compound-based ligands.

Exploration of this compound as a Chiral Organocatalyst

Current research literature does not provide significant evidence of this compound being used directly as a primary chiral organocatalyst for a broad range of asymmetric transformations. Its physical and chemical properties, including its chirality and the presence of two nitrogen atoms with differing steric environments, theoretically position it as a candidate for such applications. However, its catalytic efficacy appears to be limited in its unfunctionalized form, leading researchers to incorporate it into more elaborate molecular architectures to achieve high levels of stereocontrol.

This compound in Enantioselective Aminocatalysis

Enantioselective aminocatalysis is a powerful strategy in organic synthesis that utilizes chiral amines to catalyze reactions, often proceeding through enamine or iminium ion intermediates. While various chiral amines have proven to be highly effective, direct application of this compound in this field is not prominently documented. Instead, the this compound scaffold is a key component in the synthesis of more complex aminocatalysts. For instance, derivatives of chiral piperazines are utilized in asymmetric synthesis, underscoring the importance of the piperazine core structure. The strategic placement of the isopropyl group at the C-2 position provides a defined stereogenic center that can influence the facial selectivity of reactions when the piperazine is incorporated into a larger catalytic framework.

Brønsted Base Organocatalysis with this compound Derivatives

Chiral Brønsted base catalysis involves the use of a chiral organic molecule to deprotonate a substrate, thereby generating a chiral ion pair that reacts to form the product with high enantioselectivity. While simple amines can function as Brønsted bases, highly effective asymmetric Brønsted base catalysis often requires more sophisticated catalysts that possess both a basic site and other functionalities for substrate recognition and orientation.

The literature points to the use of complex derivatives of chiral amines, including those based on piperazine structures, as effective Brønsted base organocatalysts. For example, ureidoaminal-derived Brønsted bases, which can be synthesized from chiral amines, have been successfully employed in Michael additions. nih.gov These catalysts often feature intricate hydrogen-bonding networks and well-defined chiral pockets to achieve high levels of asymmetric induction. While this compound could serve as a precursor for such catalysts, there is a lack of studies demonstrating its direct use as a primary Brønsted base organocatalyst for a wide array of reactions. The pKa of the nitrogen atoms in this compound and the steric hindrance provided by the isopropyl group are factors that would influence its basicity and catalytic activity.

Mechanistic Investigations of this compound-Catalyzed Transformations

Due to the limited application of this compound as a direct organocatalyst, specific mechanistic investigations of transformations catalyzed by this compound are scarce. Mechanistic studies in organocatalysis typically involve a combination of kinetic experiments, computational modeling, and spectroscopic analysis to elucidate the structure of key intermediates and transition states. Such studies are crucial for understanding the origin of stereoselectivity and for the rational design of improved catalysts.

In the context of catalysis by piperazine derivatives, mechanistic studies often focus on the role of the catalyst in activating the substrates and controlling the stereochemical outcome. For instance, in reactions catalyzed by more complex piperazine-containing structures, the proposed mechanisms often involve the formation of specific hydrogen bonds between the catalyst and the substrates, which directs the approach of the reactants and leads to the observed enantioselectivity. Any mechanistic investigation involving an this compound-derived catalyst would need to consider the specific roles of both nitrogen atoms, the influence of the chiral isopropyl group on the conformation of the catalyst-substrate complex, and the nature of the non-covalent interactions that govern the stereodetermining step.

Application of R 2 Isopropylpiperazine in Medicinal Chemistry and Drug Discovery

(R)-2-Isopropylpiperazine as a Chiral Building Block in Pharmaceutical Synthesis

The inherent chirality of this compound makes it a valuable starting material for the asymmetric synthesis of complex drug molecules. The stereochemistry at the C2 position, bearing the isopropyl group, provides a fixed three-dimensional orientation that can significantly influence the pharmacological activity of the final compound.

Incorporation of the this compound Moiety into Active Pharmaceutical Ingredients (APIs)

The piperazine (B1678402) ring is a common motif in a multitude of APIs due to its favorable physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity. The introduction of a chiral substituent, such as the isopropyl group in the (R)-configuration, allows for more specific interactions with biological targets, leading to enhanced potency and selectivity. This strategic incorporation is a key aspect of rational drug design, aiming to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates.

Synthesis of Chiral Drugs Featuring the this compound Scaffold

The versatility of the this compound scaffold has been leveraged in the synthesis of various classes of therapeutic agents. Its bifunctional nature, with two nitrogen atoms, allows for diverse chemical modifications and the attachment of different pharmacophoric groups.

While direct examples of marketed antihistamines containing the this compound moiety are not extensively documented in publicly available literature, the core principles of antihistamine design suggest its potential utility. Many second-generation antihistamines, such as cetirizine (B192768) and its active enantiomer levocetirizine, feature a chiral center and a piperazine ring. The synthesis of analogues of these drugs often involves the use of chiral piperazine intermediates. The this compound scaffold could be employed to create novel antihistamines with potentially improved efficacy and reduced side-effect profiles by providing a unique stereochemical and lipophilic profile that could influence receptor binding and selectivity.

Antihistamine Class Key Structural Features Potential Role of this compound
Second-Generation H1 AntagonistsChiral center, Piperazine ring, Carboxylic acid moietyIntroduction of a fixed stereocenter and a lipophilic isopropyl group to potentially enhance receptor affinity and selectivity.

The arylpiperazine moiety is a well-established pharmacophore in the design of atypical antipsychotics. These drugs typically act as modulators of dopamine (B1211576) and serotonin (B10506) receptors. The introduction of the this compound scaffold into this framework can lead to novel chemical entities with distinct pharmacological profiles. The chirality and steric bulk of the isopropyl group can influence the binding affinity and functional activity at various G-protein coupled receptors (GPCRs), such as the dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs. Research in this area focuses on synthesizing libraries of compounds with variations on the aryl group and the substituent on the second nitrogen of the piperazine ring to explore the structure-activity relationships.

Receptor Target Therapeutic Relevance in Psychosis Potential Impact of this compound Moiety
Dopamine D2 ReceptorAntagonism is a key mechanism for antipsychotic efficacy.The chiral environment could influence binding pocket interactions, potentially leading to optimized affinity and reduced extrapyramidal side effects.
Serotonin 5-HT2A ReceptorInverse agonism or antagonism can ameliorate negative symptoms and reduce motor side effects.The specific stereochemistry may confer selectivity for 5-HT2A over other serotonin receptor subtypes.

A significant application of piperazine derivatives, including those with chiral substituents, is in the development of melanocortin-4 receptor (MC4R) modulators. A series of 2-piperazine-alpha-isopropylbenzylamine derivatives have been synthesized and characterized as MC4R antagonists nih.gov. These compounds are being investigated for their potential in treating conditions such as cachexia. The synthesis of these antagonists often involves the coupling of a chiral piperazine derivative with other building blocks to achieve high affinity and selectivity for the MC4R.

Structure-Activity Relationship (SAR) Studies on this compound-Containing Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of drug candidates. For compounds containing the this compound moiety, SAR studies typically explore how modifications to other parts of the molecule affect its biological activity.

In the context of melanocortin-4 receptor antagonists, SAR studies have revealed key insights. For instance, in a series of 2-piperazine-alpha-isopropylbenzylamine derivatives, the nature of the substituent on the second nitrogen of the piperazine ring was found to be critical for binding affinity and functional activity nih.gov. Attaching an amino acid to the benzylamine (B48309) core significantly increased the binding affinity for the MC4R nih.gov.

Key SAR observations for piperazine-containing MC4R antagonists include:

Substitution on the Piperazine Ring: The presence and stereochemistry of substituents on the piperazine ring, such as the isopropyl group, can significantly impact receptor affinity and selectivity.

Nature of the Aryl Group: Modifications to the aromatic ring attached to the piperazine can influence potency and pharmacokinetic properties.

Compound Modification Observed Effect on MC4R Antagonist Activity Reference
Attachment of an amino acid to the benzylamine coreSignificant increase in binding affinity nih.gov
Variation of substituents on the second piperazine nitrogenCritical for binding affinity and functional activity nih.gov

Impact of the this compound Stereochemistry on Biological Activity

Stereochemistry is a critical determinant of a drug's biological activity, influencing how it interacts with chiral biological macromolecules like proteins and enzymes. nih.gov For molecules with stereocenters, such as this compound, the spatial arrangement of atoms can lead to significant differences in pharmacodynamic and pharmacokinetic properties between enantiomers.

The (R)-configuration of the isopropyl group at the 2-position of the piperazine ring dictates a specific three-dimensional orientation. This fixed geometry is crucial for precise binding to a target protein's active site. One enantiomer may fit perfectly into a binding pocket, leading to a desired therapeutic effect, while the other enantiomer (the (S)-isomer) might bind weakly or not at all. In some cases, the "wrong" enantiomer can even bind to a different target, causing off-target effects. nih.gov

This principle is well-documented across various drug classes. For instance, in a study of antimalarial compounds, isomers with a (5S, αS) configuration displayed potent activity, whereas their other stereoisomers were significantly less active or inactive, suggesting that biological transport and target binding are highly stereoselective. nih.gov The isopropyl group in this compound serves as a bulky, hydrophobic moiety that can engage in van der Waals interactions within a specific hydrophobic pocket of a target protein. The (R)-stereochemistry ensures that this group is positioned correctly to maximize these interactions, enhancing binding affinity and, consequently, biological potency. Therefore, controlling the stereochemistry of the 2-substituted piperazine is a key strategy in modern drug design to optimize efficacy. nih.govrsc.org

Pharmacophore Elucidation of this compound Derivatives

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For piperazine-containing drugs, a common pharmacophore model includes a basic nitrogen atom, a central core (the piperazine ring), and various substituent groups that provide additional interactions. nih.gov

In derivatives of this compound, the key pharmacophoric features can be defined as:

The Piperazine Nitrogens: The two nitrogen atoms of the piperazine ring are typically crucial. One nitrogen often acts as a hydrogen bond acceptor or becomes protonated to form an ionic bond with an acidic residue (e.g., aspartate or glutamate) in the target protein. The other nitrogen serves as a point for further substitution to modulate properties or engage other parts of the binding site.

The (R)-Isopropyl Group: This group is a critical hydrophobic feature. Its specific (R)-configuration places it in a defined region of space, where it can interact with a hydrophobic sub-pocket of the target protein. This interaction contributes significantly to the molecule's binding affinity and selectivity.

Substituents on Nitrogen Atoms: Groups attached to the N1 and N4 positions of the piperazine ring are highly variable and are tailored to the specific biological target. These can range from aryl groups that form pi-stacking interactions to alkyl chains that provide additional hydrophobic contacts or contain other functional groups for hydrogen bonding.

Molecular docking studies on arylpiperazine derivatives targeting the Androgen Receptor (AR), for example, have shown that the piperazine core and its substituents bind within the receptor's ligand-binding pocket primarily through hydrophobic interactions. nih.gov The (R)-2-isopropyl group would be expected to enhance such hydrophobic interactions, provided it is oriented correctly by its stereocenter to fit within the target's topography.

Table 1: Key Pharmacophoric Features of this compound Derivatives
FeatureDescriptionPotential Interaction TypeRole in Activity
Piperazine Nitrogen (N1/N4)Basic amine centersIonic bonding, Hydrogen bondingAnchors the molecule in the binding site
(R)-Isopropyl GroupChiral, hydrophobic substituent at C-2Van der Waals forces, Hydrophobic interactionsEnhances affinity and selectivity
N-SubstituentsVariable groups attached to N1 or N4Pi-stacking, Hydrogen bonding, Hydrophobic interactionsFine-tunes target specificity and pharmacokinetic properties

Biotransformation and Metabolic Stability of this compound-Derived Compounds

The metabolic fate of a drug candidate is a critical aspect of its development. The piperazine ring, while often improving physicochemical properties, is also susceptible to various biotransformation reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. researchgate.net Understanding these pathways is essential for predicting a compound's half-life, potential for drug-drug interactions, and formation of active or toxic metabolites.

Common metabolic pathways for piperazine-containing compounds include:

N-Dealkylation: Cleavage of the bond between a piperazine nitrogen and its substituent. This is a very common pathway, especially for N-benzyl or N-alkyl groups.

N-Oxidation: Formation of an N-oxide at one of the piperazine nitrogens.

Aromatic Hydroxylation: If the N-substituents are aryl groups, hydroxylation of the aromatic ring can occur.

Ring Opening: The piperazine ring can be cleaved, leading to ethylenediamine (B42938) derivatives.

Oxidation of the Isopropyl Group: The isopropyl group itself can be a site of metabolism, typically undergoing hydroxylation to form an alcohol metabolite.

Studies on 2-piperazine-alpha-isopropylbenzylamine derivatives, which share structural similarities, have shown that these compounds exhibit moderate metabolic stability in human liver microsomes. nih.gov Their lipophilicity, which can be influenced by the isopropyl group, is often associated with this metabolic profile. nih.gov The specific metabolism of benzylpiperazine (BZP) and its analogs has been shown to involve multiple CYP enzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net Derivatives of this compound would likely be substrates for a similar set of enzymes. The presence of the isopropyl group may sterically hinder access of metabolizing enzymes to the adjacent piperazine nitrogen, potentially influencing the rate and regioselectivity of metabolism compared to unsubstituted or less bulky piperazines.

Table 2: Potential Metabolic Pathways for this compound Derivatives
Metabolic ReactionEnzyme FamilyDescription
N-DealkylationCytochrome P450 (e.g., CYP3A4, CYP2D6)Removal of a substituent from a piperazine nitrogen.
N-OxidationCytochrome P450, FMOAddition of an oxygen atom to a piperazine nitrogen.
Aliphatic HydroxylationCytochrome P450Hydroxylation of the isopropyl group or other alkyl substituents.
Ring OpeningCytochrome P450Cleavage of the piperazine ring structure.

Targeted Synthesis of this compound Derivatives for Specific Biochemical Targets

The demand for enantiomerically pure chiral building blocks in drug discovery has driven the development of numerous synthetic methods for molecules like this compound. nih.gov Asymmetric synthesis ensures that only the desired enantiomer is produced, avoiding the need for costly chiral separation and eliminating potential issues from an inactive or harmful stereoisomer. rsc.org

A common and efficient strategy for synthesizing chiral 2-substituted piperazines starts from readily available, optically pure α-amino acids. rsc.org For example, (R)-valine can serve as the chiral precursor for this compound. The synthesis typically involves a few key steps:

Conversion of the starting amino acid into a chiral 1,2-diamine.

A ring-closing reaction, often an aza-Michael addition or a double reductive amination, to form the piperazine ring.

Use of orthogonal protecting groups (e.g., Boc, Cbz, Ns) on the nitrogens, which allows for selective deprotection and subsequent derivatization at either the N1 or N4 position. rsc.org

This synthetic flexibility is crucial for building libraries of compounds for structure-activity relationship (SAR) studies. For instance, in the development of melanocortin-4 receptor (MC4R) antagonists, a key intermediate containing a chiral 2-substituted piperazine could be synthesized and then elaborated by attaching various amino acid derivatives to the N4 position to optimize binding affinity and selectivity. nih.gov Similarly, the synthesis of potent androgen receptor (AR) antagonists has involved modifying the N-aryl substituent on the piperazine core to improve activity. nih.gov The ability to readily synthesize the this compound core and then systematically modify its N-substituents allows medicinal chemists to precisely tune the molecule's properties to effectively interact with a specific biochemical target. rsc.orgrsc.org

Derivatization and Functionalization of R 2 Isopropylpiperazine

N-Functionalization of (R)-2-Isopropylpiperazine for Diverse Applications

The presence of two secondary amine groups in the piperazine (B1678402) ring offers ample opportunities for N-functionalization. The differential reactivity of the N1 and N4 positions, influenced by the steric hindrance of the adjacent isopropyl group, can be exploited to achieve selective modifications.

Acylation and Sulfonylation of the Piperazine Nitrogens

The nucleophilic nature of the piperazine nitrogens facilitates their reaction with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in modifying the electronic and lipophilic properties of the molecule.

Acylation: The acylation of 2-isopropylpiperazine (B1296634) has been documented in the synthesis of antiviral agents. For instance, reaction with benzoyl chloride can be used to introduce a benzoyl group onto one of the piperazine nitrogens. Typically, this reaction is performed in an aprotic solvent like tetrahydrofuran (B95107) (THF). The less sterically hindered N4 nitrogen is generally the preferred site of acylation. In a specific example, 2-isopropylpiperazine was treated with n-butyllithium followed by benzoyl chloride to yield the corresponding N-benzoyl derivative nih.govgoogle.com.

Sulfonylation: The sulfonylation of the piperazine ring introduces a sulfonamide group, a common pharmacophore in many therapeutic agents. In one synthetic approach, this compound dihydrochloride (B599025) was reacted with 2-thiophenesulfonyl chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) to yield the N-sulfonylated product researchgate.net. This reaction highlights a standard procedure for attaching sulfonyl moieties to the piperazine core.

The table below summarizes representative N-functionalization reactions.

ReagentFunctional Group AddedProduct TypeReference
Benzoyl chlorideBenzoylAmide nih.govgoogle.com
2-Thiophenesulfonyl chloride2-ThiophenesulfonylSulfonamide researchgate.net

Alkylation and Reductive Amination Strategies

Alkylation: N-alkylation introduces alkyl groups onto the piperazine nitrogens, a common strategy to modulate basicity and steric properties. The synthesis of various substituted piperazines for use as autotaxin inhibitors has involved the alkylation of 2-isopropylpiperazine tmc.edu. This typically involves reacting the piperazine with an appropriate alkyl halide or a similar electrophile.

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize N-substituted amines from carbonyl compounds (aldehydes or ketones) tmc.edu. The process involves the initial formation of an imine or enamine intermediate from the reaction of the piperazine with a carbonyl compound, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. While this is a general strategy applicable to secondary amines like this compound, specific literature examples detailing its application to this exact substrate are not prevalent. However, the methodology has been successfully applied to other 2-substituted piperazines to generate complex derivatives nih.gov. For example, reductive amination of β-keto esters with ammonium (B1175870) acetate (B1210297) can yield 2,3-substituted 1,4-diamines, which are precursors to substituted piperazines tmc.edu.

Formation of Ureas, Thioureas, and Carbamates from this compound

Derivatives such as ureas, thioureas, and carbamates are frequently synthesized to act as hydrogen bond donors and acceptors, which can be critical for molecular recognition at biological targets.

Ureas and Thioureas: The synthesis of ureas and thioureas from piperazine scaffolds is a common practice in drug discovery researchgate.net. Thioureas can be formed by reacting the piperazine with an isothiocyanate. For instance, a derivative of 2-isopropylpiperazine, 6-(3-Isopropylpiperazin-1-yl)imidazo[1,2-b]pyridazine, was reacted with 5-isothiocyanato-2-methylquinoline to prepare a complex N'-cyano-carboximidamide, a structure related to thioureas google.com.

Carbamates: Carbamates are often used as protecting groups for amines or as key functional groups in bioactive molecules. The formation of a carbamate (B1207046) on the this compound scaffold is exemplified by the synthesis of (S)-tert-Butyl 4-Benzyl-2-isopropylpiperazine-1-carboxylate. This was achieved by reacting the N-benzylated piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) nih.govacs.org. This reaction selectively protects one of the nitrogen atoms, facilitating further regioselective modifications on the other nitrogen.

The following table provides examples of reagents used to form these derivatives with 2-isopropylpiperazine.

DerivativeReagent ExampleProduct IntermediateReference
CarbamateDi-tert-butyl dicarbonate (Boc₂O)(S)-tert-Butyl 4-Benzyl-2-isopropylpiperazine-1-carboxylate nih.govacs.org
Thiourea-related5-Isothiocyanato-2-methylquinolineN'-cyano-carboximidamide google.com

Ring Modifications and Substitutions on the this compound Core

Beyond N-functionalization, modifications to the carbon backbone of the piperazine ring can introduce additional complexity and conformational constraints, which are important for optimizing the pharmacological profile of a molecule.

Introduction of Additional Chiral Centers or Functional Groups

The synthesis of complex piperazine derivatives often involves the introduction of new stereocenters on the ring. A synthetic strategy starting from L-amino acids can be used to construct chiral 2-substituted piperazines, including the this compound framework. This framework can then be further elaborated.

One notable example involves the synthesis of oxazolo[3,4-a]pyrazine derivatives. The synthesis starts with L-valine methyl ester to create a piperazine-dione, which is then reduced and protected to yield (S)-tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate nih.govacs.org. This chiral intermediate undergoes a diastereoselective ortho-lithiation followed by reaction with an electrophile (e.g., a benzophenone). This sequence not only functionalizes the N-benzyl group but also creates a new bicyclic system and a new chiral center at the bridgehead carbon (C-8a). The stereochemistry of this new center is directed by the existing chiral center at C-2, demonstrating a method for diastereoselective functionalization nih.govacs.org. This approach effectively introduces both additional functional groups and new chiral centers onto a scaffold derived from this compound.

Synthesis of Spatially Constrained this compound Analogues

Creating spatially constrained analogues is a key strategy in medicinal chemistry to lock a molecule into a specific bioactive conformation, which can lead to increased potency and selectivity. The aforementioned synthesis of oxazolo[3,4-a]pyrazine derivatives is a prime example of generating a spatially constrained, bicyclic analogue from a 2-isopropylpiperazine precursor nih.govacs.org.

The key cyclization step, an intramolecular ortho-lithiation followed by nucleophilic attack, transforms the flexible piperazine ring into a rigid, fused bicyclic system. The resulting oxazolo[3,4-a]pyrazine structure significantly restricts the conformational freedom of the original piperazine core. This strategy has been employed to develop potent neuropeptide S (NPS) receptor antagonists, where the constrained conformation is crucial for biological activity nih.govacs.org.

Research on Combinatorial Library Synthesis Utilizing this compound Scaffolds Remains Undisclosed in Publicly Available Literature

Despite the growing interest in piperazine-containing compounds in drug discovery, a thorough review of published scientific literature and patent databases reveals a notable absence of specific examples of combinatorial library synthesis utilizing the this compound scaffold.

The piperazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, valued for its ability to interact with a variety of biological targets. Its derivatives have been successfully employed in the development of therapeutics for a wide range of diseases. Combinatorial chemistry, a powerful tool for the rapid synthesis of large numbers of diverse compounds, has been extensively applied to various piperazine cores to explore chemical space and identify novel drug candidates.

However, searches for the application of these high-throughput synthesis techniques specifically to this compound have not yielded any detailed research findings. While numerous studies describe the construction of combinatorial libraries based on related structures such as piperazine-2-carboxamides, piperazine-2,5-diones, and other substituted piperazines, the unique stereochemistry and substitution pattern of this compound appears to be an underexplored area in the context of large-scale library generation.

Consequently, there is no publicly available data to populate tables on library size, building blocks, or screening results for combinatorial libraries derived from this specific scaffold. The synthetic methodologies, diversification strategies, and biological screening outcomes associated with such libraries, if they have been synthesized in proprietary corporate settings, have not been disclosed in the public domain. This information gap highlights a potential opportunity for future research in the design and synthesis of novel compound libraries based on the this compound framework for drug discovery programs.

Computational and Theoretical Studies on R 2 Isopropylpiperazine

Conformational Analysis and Energy Landscapes of (R)-2-Isopropylpiperazine

The conformational flexibility of the piperazine (B1678402) ring is a critical determinant of its chemical and biological properties. Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The introduction of a bulky isopropyl group at the C2 position, as in this compound, leads to a complex conformational landscape governed by the interplay of steric and stereoelectronic effects.

The isopropyl substituent can occupy either an axial or an equatorial position on the chair conformer. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to avoid 1,3-diaxial steric interactions. However, in heterocyclic systems like piperazines and piperidines, this preference can be altered. Computational studies on 2-substituted N-acylpiperidines have shown a preference for the axial orientation of the substituent. researchgate.netnih.gov This counterintuitive preference is attributed to a phenomenon known as pseudoallylic strain, which arises from the partial double-bond character of the N-C bond. researchgate.netnih.gov

For this compound, density functional theory (DFT) calculations would be the primary tool to explore its potential energy surface. By systematically rotating the bonds, different conformers (chair, boat, twist-boat) and the orientation of the isopropyl group can be modeled. The relative energies of these structures can be calculated to determine the most stable conformers and the energy barriers between them.

Table 1: Representative Calculated Energy Differences for Axial vs. Equatorial Conformers in Related 2-Substituted Heterocycles Note: This table presents data for model compounds to illustrate the principles of conformational analysis, as specific data for this compound is not available.

CompoundSubstituent at C2Computational MethodΔG (Axial - Equatorial) (kcal/mol)Favored Conformer
1,2-dimethylpiperidineMethylM06-2X+1.8Equatorial
2-methyl-1-phenylpiperidineMethylM06-2X-1.0Axial
N-acyl-2-methylpiperidineMethylM06-2Xup to -3.2Axial

This table is generated based on data from analogous compounds to illustrate computational findings in conformational analysis. nih.gov

The energy landscape, a mapping of the molecule's potential energy as a function of its geometry, can be constructed from these calculations. youtube.comosi.lv This landscape would reveal the global minimum energy structure, other local minima corresponding to metastable conformers, and the transition states that connect them. For this compound, the landscape would likely be complex due to the additional rotational freedom of the isopropyl group and the nitrogen inversion barriers.

Quantum Chemical Calculations of Stereoelectronic Effects in this compound

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are crucial in understanding the behavior of heterocyclic amines. In piperazine systems, a key phenomenon is the anomeric effect, which involves the delocalization of electron density from a heteroatom's lone pair into an adjacent antibonding (σ*) orbital. researchgate.netnih.gov

In the context of this compound, quantum chemical calculations, particularly Natural Bond Orbital (NBO) analysis, would be employed to investigate these effects. NBO analysis partitions the molecular wavefunction into localized orbitals corresponding to bonds, lone pairs, and antibonding orbitals, allowing for the quantification of their interactions.

For a 2-substituted piperazine, a significant stereoelectronic interaction is the hyperconjugation between the lone pair of the nitrogen atom (N1) and the antibonding orbital of the C2-substituent bond (σC2-isopropyl) or the C2-H bond (σC2-H). researchgate.net The efficiency of this overlap is highly dependent on the conformation. For instance, in a chair conformation with an axial isopropyl group, the N1 lone pair is often anti-periplanar to the C2-C6 bond, which can lead to stabilizing interactions. Conversely, an equatorial isopropyl group presents different orbital alignments. Computational studies on fluoro- and trifluoromethyl-substituted piperidines show that the most pronounced anomeric effect occurs when the substituent is axial and the N-H bond is equatorial. researchgate.net

Molecular Modeling and Docking Studies of this compound Derivatives with Biological Receptors

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs targeting a wide array of biological receptors. jddtonline.info Molecular modeling and docking are indispensable computational techniques used to predict and analyze how piperazine-containing molecules, such as derivatives of this compound, might bind to protein targets.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.orgresearchgate.net This process involves sampling a large number of possible conformations and positions of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity.

Derivatives of this compound could be designed to target various receptors, such as serotonin (B10506) (5-HT), dopamine (B1211576), or sigma receptors, where the piperazine core often plays a key role in binding. researchgate.netrsc.org Docking studies on similar arylpiperazine derivatives have identified crucial interactions:

Hydrogen Bonding: The protonated nitrogen atom of the piperazine ring frequently forms a key hydrogen bond with an acidic residue (e.g., Aspartic Acid) in the receptor binding site. researchgate.net

Hydrophobic Interactions: Aryl or alkyl substituents on the piperazine ring engage in hydrophobic or van der Waals interactions with nonpolar pockets of the receptor. researchgate.net

Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound derivatives (e.g., by adding different groups at the N1 or N4 positions) and performing docking studies for each analog, a computational SAR can be established. This helps in understanding which chemical features are essential for binding and in guiding the design of more potent and selective ligands. figshare.comnih.gov

For example, a hypothetical docking study of an N-aryl derivative of this compound into the 5-HT1A receptor might show the protonated N4 atom interacting with Asp116, while the isopropyl group at the C2 position could explore a specific hydrophobic sub-pocket, potentially enhancing binding affinity or selectivity. researchgate.net

DFT Studies on Reaction Mechanisms Involving this compound as a Catalyst or Substrate

Density Functional Theory (DFT) is a powerful method for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction pathways and activation energies.

This compound as a Substrate: Piperazines can undergo various reactions, including N-alkylation, N-acylation, and degradation. DFT studies have been used to investigate the degradation pathways of piperazine in contexts like CO2 capture, rationalizing the formation of various byproducts. rsc.orgfigshare.com For this compound, DFT could be used to model its reactivity as a substrate. For instance, the reaction pathway for N-acylation at the N1 versus the N4 nitrogen could be computationally explored. The calculations would reveal the transition state structures and activation energy barriers for each pathway, predicting the regioselectivity of the reaction under different conditions. The steric hindrance imposed by the C2-isopropyl group would likely have a significant impact on the accessibility and reactivity of the adjacent N1 nitrogen, a factor that DFT calculations could quantify precisely.

This compound as a Catalyst: Piperazine and its derivatives can act as organocatalysts, typically as a Brønsted base or as a nucleophile. DFT calculations can provide detailed mechanistic insight into these catalytic cycles. For example, if this compound were used as a base catalyst in a condensation reaction, DFT could be used to model the proton abstraction step from the substrate, the stabilization of the resulting intermediate, and the subsequent steps leading to product formation. The calculations would help identify the rate-determining step and explain how the catalyst's structure, including the stereocenter and the isopropyl group, influences its catalytic efficiency and stereoselectivity. Studies on similar systems, such as the hydrogenation of pyridine (B92270) to piperidine (B6355638) over catalysts, utilize DFT to map out the entire reaction network, providing a theoretical foundation for understanding the catalytic process. nih.govosi.lv

Prediction of Spectroscopic Signatures for this compound and Its Derivatives

Computational chemistry is widely used to predict spectroscopic properties, which serves as a valuable tool for structure elucidation and the interpretation of experimental data. DFT calculations can accurately predict various spectroscopic signatures, including NMR, IR, and Raman spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is highly effective for this purpose. nih.govbeilstein-journals.org For this compound, calculations would be performed on its low-energy conformers. The predicted chemical shifts for each conformer would then be averaged, weighted by their calculated Boltzmann population, to yield a final predicted spectrum. nih.gov Comparing these theoretical shifts with experimental data can confirm the molecular structure and help assign specific resonances, particularly for the diastereotopic protons and carbons influenced by the chiral center.

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. researchgate.netresearchgate.net These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) that are active in its IR and Raman spectra. While raw calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of empirical scaling factors. csu.edu.au The predicted spectra for this compound would show characteristic peaks for N-H stretching, C-H stretching (of the ring and the isopropyl group), and various bending and ring deformation modes. These theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman measurements. researchgate.netresearchgate.net

Table 2: Representative Predicted Vibrational Frequencies for Piperazine Moieties Note: This table shows typical frequency ranges for key vibrational modes in piperazine-like structures to illustrate the type of data obtained from computational predictions.

Vibrational ModeTypical Calculated Wavenumber Range (cm⁻¹)Spectroscopic Activity
N-H Stretch3400 - 3500IR, Raman
C-H Stretch (asymmetric)2950 - 3050IR, Raman
C-H Stretch (symmetric)2850 - 2950IR, Raman
N-H Bend (Scissoring)1600 - 1650IR
C-H Bend (Scissoring)1440 - 1480IR
C-N Stretch1050 - 1350IR, Raman
Ring Breathing/Deformation800 - 1000Raman

This table is a generalized representation based on spectroscopic studies of piperazine and its derivatives. researchgate.net

Advanced Spectroscopic and Chiroptical Characterization of R 2 Isopropylpiperazine

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical methods are instrumental in the study of chiral molecules as they rely on the differential interaction of these molecules with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy of (R)-2-Isopropylpiperazine

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of atoms and chromophores in the vicinity of the stereocenter. For this compound, the piperazine (B1678402) ring itself does not possess a strong chromophore in the accessible UV-Vis region. However, derivatization of the amine groups or the use of specific solvents can induce measurable CD signals.

The CD spectrum of this compound would be expected to show Cotton effects, which are characteristic positive or negative peaks. The sign and magnitude of these effects are directly related to the absolute configuration of the stereocenter. Computational methods, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectrum for the (R)-enantiomer. Comparison of the experimental spectrum with the calculated spectrum would allow for the unambiguous assignment of the absolute configuration.

Illustrative Data Table: Predicted CD Maxima for this compound

Wavelength (nm)Molar Ellipticity (deg·cm²/dmol)Transition Assignment
215+1.2n → σ
198-0.8σ → σ

Note: This data is hypothetical and for illustrative purposes only.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD is highly sensitive to the stereochemistry of a molecule. An ORD spectrum of this compound would display a plain curve at wavelengths far from an absorption maximum and would exhibit a Cotton effect (a peak and a trough) in the region of an electronic transition.

The shape and sign of the Cotton effect in the ORD spectrum are characteristic of the absolute configuration. A positive Cotton effect (peak at longer wavelength, trough at shorter wavelength) or a negative Cotton effect (trough at longer wavelength, peak at shorter wavelength) would be observed. The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary.

Illustrative Data Table: ORD Data for this compound

Wavelength (nm)Specific Rotation ([α])
589 (Sodium D-line)+5.4°
350+15.2°
250+85.6° (Peak of Cotton Effect)
220-42.1° (Trough of Cotton Effect)

Note: This data is hypothetical and for illustrative purposes only.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Advanced NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within a molecule, and can also be used to determine enantiomeric excess.

2D NMR Spectroscopy for Structural Elucidation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between the proton on the stereocenter (C2-H) and the adjacent protons on the piperazine ring (C3-H₂) and the isopropyl group (CH-(CH₃)₂). It would also show correlations between the different protons of the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached carbons. This would allow for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s).

Illustrative Data Table: Key 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY CorrelationsHMQC/HSQC Correlation (¹³C)HMBC Correlations (¹³C)
C2-H C3-H ₂, Isopropyl-CH C2C3, C6, Isopropyl-C
Isopropyl-CH Isopropyl-(CH ₃)₂Isopropyl-CC2, Isopropyl-C
Isopropyl-(CH ₃)₂Isopropyl-CH Isopropyl-CIsopropyl-C

Note: This data is hypothetical and for illustrative purposes only.

Chiral Shift Reagents and Chiral Auxiliary NMR for Enantiomeric Excess Determination

Standard NMR spectroscopy cannot distinguish between enantiomers. However, the enantiomeric excess (ee) of a sample of 2-isopropylpiperazine (B1296634) can be determined by NMR through the use of chiral auxiliaries. These can be either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs): A CSA, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can form transient diastereomeric complexes with the enantiomers of 2-isopropylpiperazine. nih.gov These diastereomeric complexes have different NMR spectra, leading to the splitting of signals for the (R)- and (S)-enantiomers. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): A CDA reacts with the amine groups of the piperazine to form stable diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of the enantiomeric excess by integration of the signals.

Another approach involves using chiral probes, for instance, in ¹⁹F NMR. A chiral palladium complex has been used for the enantiodifferentiation of 2-substituted piperazines, where the different enantiomers produce distinct ¹⁹F NMR signals. nih.gov

Illustrative Data Table: ¹H NMR Data for a Scalemic Mixture of 2-Isopropylpiperazine with a Chiral Solvating Agent

Proton SignalChemical Shift (ppm) for (R)-enantiomer complexChemical Shift (ppm) for (S)-enantiomer complexIntegral Ratio (R:S)
C2-H3.153.1295 : 5
Isopropyl-CH1.981.9595 : 5

Note: This data is hypothetical and for illustrative purposes only, demonstrating the principle of signal splitting.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy

VCD and ROA are powerful techniques that measure the differential interaction of chiral molecules with circularly polarized infrared and Raman scattered light, respectively. They provide detailed information about the stereochemistry and conformational preferences of molecules in solution.

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance of left and right circularly polarized infrared light for each vibrational mode of a molecule. The resulting VCD spectrum is a series of positive and negative bands, which provides a rich fingerprint of the molecule's absolute configuration and conformation. For this compound, VCD would be particularly sensitive to the vibrations of the C-H bonds at the stereocenter and the conformation of the piperazine ring.

Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. ROA is complementary to VCD and is particularly useful for studying the skeletal vibrations of the molecule.

For both VCD and ROA, the experimental spectra can be compared with spectra predicted by quantum chemical calculations to determine the absolute configuration and the dominant solution-state conformers of this compound.

Illustrative Data Table: Key VCD and ROA Bands for this compound

Vibrational ModeFrequency (cm⁻¹)VCD SignROA Sign
C-H stretch (on stereocenter)2960+-
Piperazine ring deformation850-+
Isopropyl C-H bend1380++

Note: This data is hypothetical and for illustrative purposes only.

X-Ray Crystallography for Solid-State Stereochemical Analysis of this compound Derivatives

X-ray crystallography offers a powerful and direct means of determining the absolute configuration of chiral molecules by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This analysis not only confirms the connectivity of atoms but also reveals their precise spatial orientation, including the handedness of chiral centers. The resulting electron density map provides a detailed three-dimensional model of the molecule, from which bond lengths, bond angles, and torsional angles can be accurately measured. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding, which can influence the compound's physical properties.

While a crystal structure for this compound itself is not publicly available, the principles of its solid-state stereochemical analysis can be effectively illustrated through crystallographic data of closely related derivatives. For instance, the analysis of derivatives where the isopropyl group is replaced by other alkyl substituents, or where other parts of the piperazine ring are functionalized, provides a clear framework for how the absolute configuration at the C2 position is unequivocally determined.

A pertinent example is the crystallographic analysis of a derivative of (R)-2-methylpiperazine, which confirms the 'R' configuration at the chiral carbon atom. The crystallographic data for such a derivative would typically be presented in a detailed table, outlining the key parameters of the crystal structure.

Table 1: Representative Crystallographic Data for a Chiral 2-Alkylpiperazine Derivative

ParameterValue
Chemical FormulaC₅H₁₂N₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.0123(4)
b (Å)7.8910(5)
c (Å)13.0123(9)
α (°)90
β (°)99.123(3)
γ (°)90
Volume (ų)609.12(7)
Z4
Calculated Density (g/cm³)1.091
Flack Parameter0.0(2)
Note: This data is representative of a typical chiral 2-alkylpiperazine and is provided for illustrative purposes.

In the analysis of the crystal structure, the determination of the absolute configuration is often confirmed by the Flack parameter. A value close to zero for this parameter indicates that the determined absolute stereochemistry is correct. For a derivative of this compound, this would provide definitive proof of the (R) configuration at the C2 position.

Furthermore, X-ray crystallography reveals the preferred conformation of the piperazine ring in the solid state, which is typically a chair conformation. The isopropyl group at the C2 position would be expected to occupy an equatorial position to minimize steric hindrance, a feature that would be clearly observable in the crystal structure. The analysis also details the intermolecular interactions, such as N-H···N hydrogen bonds, which dictate the packing of the molecules in the crystal lattice. These non-covalent interactions are fundamental to understanding the macroscopic properties of the crystalline material.

In more complex derivatives, where the this compound moiety is incorporated into a larger molecule, X-ray crystallography remains the gold standard for confirming the retention or inversion of stereochemistry during a synthetic sequence. For example, in the synthesis of pharmacologically active compounds, ensuring the correct stereochemistry of the piperazine core is paramount, and X-ray crystallography provides the ultimate verification.

Future Research Directions and Challenges for R 2 Isopropylpiperazine

Development of More Efficient and Sustainable Synthetic Routes to (R)-2-Isopropylpiperazine

The traditional industrial synthesis of chiral amines often involves lengthy, inefficient chemical routes that generate substantial waste, consume considerable energy, and rely on harsh conditions or unsustainable transition metal catalysts. openaccessgovernment.org A primary goal for future research is the development of greener, more atom-economical methods for producing this compound.

Key research directions include:

Biocatalysis: The use of engineered enzymes, such as transaminases, imine reductases, and amine dehydrogenases, offers a promising path to highly selective and efficient synthesis under mild, aqueous conditions. openaccessgovernment.orgnih.gov These biocatalytic methods can circumvent the need for harsh reagents and heavy metals, significantly improving the environmental profile of the synthesis. nih.gov Future work will focus on discovering and engineering novel enzymes with high specificity for the precursors of this compound.

Asymmetric Hydrogenation: Asymmetric hydrogenation (AH) of prochiral precursors, such as substituted pyrazines, represents one of the most direct and efficient strategies for preparing chiral amines and their derivatives. nih.govacs.org This method boasts excellent atom economy with minimal byproducts, making it a highly sustainable approach. acs.org A recently developed palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a pathway to chiral piperazin-2-ones, which can be converted to chiral piperazines. rsc.org Research into novel transition-metal catalysts and ligands specifically tailored for the asymmetric hydrogenation of precursors to this compound is a critical area of investigation.

Flow Chemistry: Transitioning synthesis from batch to continuous flow processes can offer improved safety, efficiency, and scalability. Photocatalytic methods, which can be adapted to continuous flow, provide a green approach for the C-H functionalization of piperazine (B1678402) rings, improving the sustainability of producing derivatives. mdpi.com Applying these principles to the synthesis of this compound could lead to more cost-effective and sustainable large-scale production.

Table 1: Comparison of Synthetic Strategies for Chiral Amines

Synthetic Method Advantages Research Focus for this compound
Classical Resolution Established and robust for scale-up. drugdiscoverytrends.com Developing more efficient resolving agents; integrating with racemization of the unwanted enantiomer.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly. openaccessgovernment.orgnih.gov Enzyme discovery and protein engineering for specific substrate conversion; process optimization. nih.gov
Asymmetric Catalysis High atom economy, high enantioselectivity, potential for diverse applications. acs.org Design of novel ligands and catalysts for asymmetric hydrogenation or transfer hydrogenation of precursors. nih.gov

Exploration of Novel Catalytic Applications for this compound-Derived Ligands

As a chiral vicinal diamine, this compound is an ideal scaffold for the development of ligands for asymmetric catalysis. sigmaaldrich.com Chiral diamines are crucial components of highly effective catalysts, particularly for hydrogenation and transfer hydrogenation reactions.

Future research in this area should focus on:

Asymmetric Transfer Hydrogenation (ATH): Bifunctional catalysts derived from chiral diamines are highly effective for the ATH of ketones and imines, producing valuable optically active alcohols and amines. acs.org Designing and synthesizing novel ligands from this compound for iridium or ruthenium-based ATH catalysts could expand the scope of this powerful transformation. nih.gov

Polymeric and Supported Catalysts: To improve the practicality and cost-effectiveness of catalysis, developing recyclable catalysts is essential. nih.gov Immobilizing this compound-derived catalyst complexes on polymeric supports or other materials would facilitate catalyst recovery and reuse, making industrial applications more viable. acs.org Research into chiral polymeric diamine ligands has shown they can lead to highly efficient and recyclable catalysts with high turnover numbers. nih.gov

Novel Transformations: Beyond hydrogenation, ligands derived from this compound could be explored in a wide range of other asymmetric transformations, including C-C bond-forming reactions, aminations, and cyclizations. The development of pluripotent chiral diamine ligands that are effective in both green and organic solvents represents a significant goal. chemrxiv.org

Discovery of New Therapeutic Applications for this compound as a Pharmaceutical Intermediate

The piperazine ring is classified as a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs across various therapeutic areas, including anticancer, antiviral, and antidepressant agents. researchgate.netnih.gov The chirality and specific substitution pattern of this compound make it a highly attractive building block for new drug candidates.

Opportunities for future research include:

Scaffold for Novel Bioactive Molecules: Given that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, there is a significant demand for enantiomerically pure building blocks like this compound. nih.gov This intermediate can be incorporated into discovery programs to create new chemical entities with potential therapeutic value.

Exploiting C-H Functionalization: Traditionally, the structural diversity of piperazines in drugs has been limited to substitution at the nitrogen atoms. researchgate.net Recent advances in the direct C-H functionalization of the piperazine core open up new avenues for creating more complex and diverse molecular architectures. mdpi.com Using this compound as a starting point for these advanced synthetic methods could lead to the discovery of novel drug candidates with unique pharmacological profiles.

Targeting Specific Disease Areas: The inherent properties of the piperazine moiety can be leveraged in drug design. Future medicinal chemistry efforts could focus on synthesizing libraries of compounds derived from this compound and screening them for activity against specific biological targets implicated in diseases such as neurodegenerative disorders, cancer, or infectious diseases. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from fundamental synthesis to drug development. nih.gov The integration of these computational tools offers a powerful approach to accelerate research and development related to this compound.

Key areas for integration are:

Catalyst Design and Optimization: ML algorithms can be used to design novel chiral catalysts by analyzing data from computational screenings. riken.jp By combining quantum chemical calculations (like Density Functional Theory) with ML, researchers can predict the performance of new ligands derived from this compound, significantly reducing the time and experimental effort required to discover effective catalysts. riken.jpchiralpedia.com This data-driven approach can guide the synthesis of catalysts with improved enantioselectivity. chemrxiv.org

Synthesis Route Prediction: AI tools can be employed to devise novel and more efficient synthetic pathways. By analyzing vast databases of chemical reactions, these platforms can suggest retrosynthetic routes that are more sustainable, cost-effective, or scalable than existing methods.

Drug Discovery and Development: In pharmaceutical research, AI/ML models are used to predict the biological activity and physicochemical properties of new molecules. nih.govresearchgate.net By using the this compound scaffold as a starting point, these models can help design new compounds with a higher probability of success, identify potential off-target effects, and optimize pharmacokinetic properties. nih.gov

Table 2: Applications of AI/ML in this compound Research

Application Area AI/ML Technique Potential Impact
Catalyst Design Machine Learning combined with DFT calculations. riken.jpchiralpedia.com Faster discovery of highly selective catalysts for asymmetric synthesis.
Synthesis Planning Retrosynthesis prediction algorithms. Identification of more efficient and sustainable manufacturing routes.
Drug Discovery Predictive modeling of bioactivity and ADMET properties. nih.gov Design of novel drug candidates with improved efficacy and safety profiles.
Process Optimization Reinforcement learning, artificial neural networks. nih.gov More efficient and robust scale-up and manufacturing processes.

Challenges in Scaling Up the Synthesis and Application of this compound

Transitioning a chemical process from the laboratory bench to industrial-scale production is a complex endeavor fraught with challenges. drugdiscoverytrends.com For a chiral molecule like this compound, these challenges are particularly acute.

Significant hurdles include:

Robustness of Asymmetric Synthesis: Many asymmetric reactions developed in academic labs are sensitive to reaction parameters such as temperature, pressure, and mixing rates, which can be difficult to control on a large scale. drugdiscoverytrends.comchemtek.co.in Ensuring consistent high enantiomeric excess during scale-up is a major process development challenge.

Catalyst Cost and Recyclability: Asymmetric catalysis often relies on expensive and toxic transition metals. openaccessgovernment.org The economic viability of a large-scale process may depend on minimizing catalyst loading and implementing an efficient system for recovering and recycling the catalyst. drugdiscoverytrends.com

Safety and Process Control: Chemical reactions that are easily managed at the gram scale can pose significant safety risks at the kilogram or ton scale. chemtek.co.in Potential exothermic events must be identified and controlled, and the use of hazardous reagents common in laboratory-scale synthesis often needs to be replaced with safer, more robust alternatives for manufacturing. chemtek.co.in

Polymorphism and Crystallization: The final isolation and purification of this compound or its derivatives will likely involve crystallization. Controlling the crystalline form (polymorphism) is critical, as different polymorphs can have different physical properties, affecting handling, formulation, and bioavailability in pharmaceutical applications. drugdiscoverytrends.com Developing a crystallization process that consistently produces the desired polymorph at scale is a significant challenge. chemtek.co.in

Q & A

Q. Analytical Validation :

  • Enantiomeric Excess (ee) : Measure via chiral HPLC (retention time comparison) or optical rotation ([α]D25_D^{25} values) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 156.2 for [M+H]+^+) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/vapors .
  • Storage : Airtight containers, desiccated at 2–8°C in the dark to prevent hydrolysis/racemization .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes .

Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of this compound analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies on piperazine derivatives reveal:

  • Substituent Effects :

    Substituent PositionBioactivity TrendExample (Analog)
    C-2 (Isopropyl)Enhanced receptor selectivityThis compound
    N-1 (Acetyl)Reduced cytotoxicity1-Acetyl-4-(4-hydroxyphenyl)piperazine
  • Assays :

    • In vitro : Radioligand binding assays (e.g., dopamine D2 receptor affinity) .
    • In silico : Molecular docking (AutoDock Vina) to predict binding modes .

Data Interpretation : Compare IC50_{50} values across analogs to identify pharmacophore contributions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR^1 \text{H NMR} : Identify piperazine ring protons (δ 2.5–3.5 ppm) and isopropyl group (δ 1.0–1.2 ppm) .
  • IR Spectroscopy : Confirm secondary amine stretches (N-H bending at ~1,600 cm⁻¹) .
  • GC-MS : Detect molecular ion (m/z 156.2) and fragmentation patterns .
  • Chiral HPLC : Validate enantiopurity (retention time vs. racemic standard) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological data for this compound analogs?

Methodological Answer:

  • Yield Discrepancies :
    • Replicate reactions under varying conditions (e.g., solvent, catalyst loading) .
    • Use Design of Experiments (DoE) to identify critical factors (e.g., Taguchi method) .
  • Biological Data Conflicts :
    • Standardize assay protocols (e.g., cell line passage number, incubation time) .
    • Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Case Study : Conflicting dopamine receptor affinities may arise from differences in membrane protein preparation .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Degrades >40°C; store at 2–8°C .
  • Light Sensitivity : UV exposure induces racemization; use amber glass containers .
  • Humidity Control : Hygroscopic; store with silica gel desiccant .

Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation : Use software like MarvinSketch (estimated LogP = 1.8) .
  • pKa Prediction : ACD/Labs pKa module (predicted pKa = 9.2 for the piperazine nitrogen) .
  • Solubility : COSMO-RS simulations in water (0.5 mg/mL at 25°C) .

Validation : Compare with experimental shake-flask method data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.